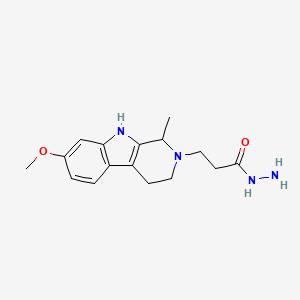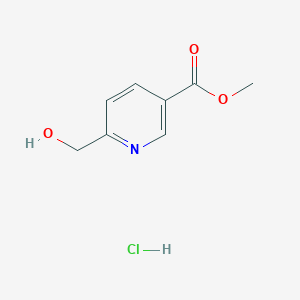![molecular formula C17H19FN2O3 B4938576 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine-based compound that has been synthesized through various methods and has shown promising results in treating various diseases.
Aplicaciones Científicas De Investigación
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as inflammatory diseases, such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and topoisomerases, which are involved in cancer cell growth and metastasis. It has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine is its ease of synthesis and availability. It can be synthesized using relatively simple and inexpensive reagents and can be easily scaled up for large-scale production. In addition, this compound has shown promising results in various preclinical studies, which suggest that it may have potential therapeutic applications. However, one of the limitations of this compound is its lack of selectivity. It has been shown to inhibit the activity of various enzymes and proteins, which may lead to off-target effects and toxicity. Further research is needed to improve the selectivity of this compound and to minimize its potential side effects.
Direcciones Futuras
There are several future directions that can be explored with regards to 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine. One area of research is to improve the selectivity of this compound by developing analogs that target specific enzymes or proteins. Another area of research is to investigate the potential of this compound as a combination therapy with other anticancer drugs. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in other diseases, such as neurological and inflammatory disorders.
Conclusion
In conclusion, this compound is a piperidine-based compound that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases. The synthesis of this compound is relatively straightforward, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine has been reported in various literature sources. One of the most common methods involves the reaction of 2-(2-fluorophenoxy)acetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylpiperidine to yield the final product. Other methods involve the use of different reagents and catalysts, such as triethylamine and N,N'-dicyclohexylcarbodiimide. The synthesis of this compound is relatively straightforward and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
[2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12-6-8-20(9-7-12)17(21)14-10-23-16(19-14)11-22-15-5-3-2-4-13(15)18/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDLVRVWTVVKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=COC(=N2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
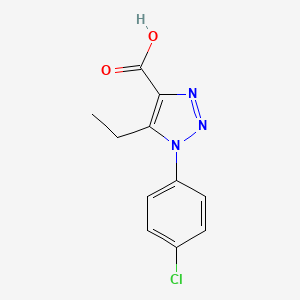
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
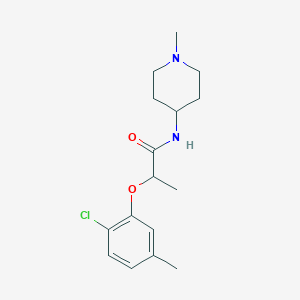
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)
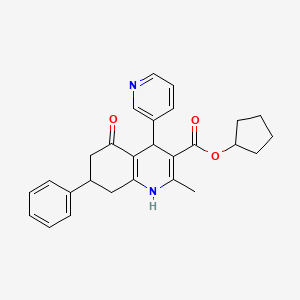
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)
